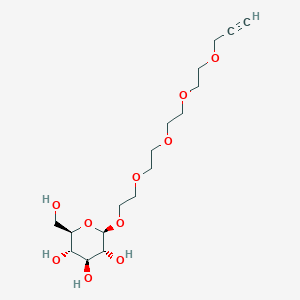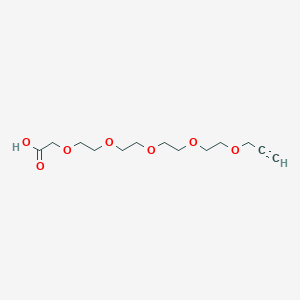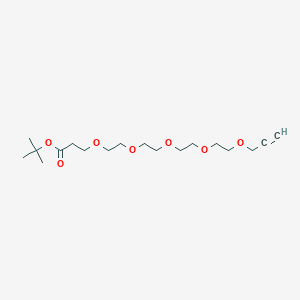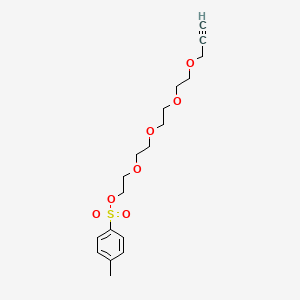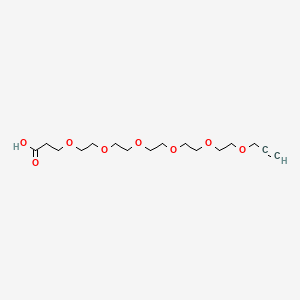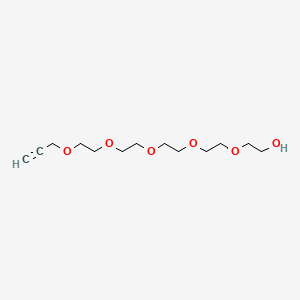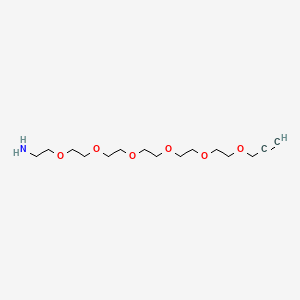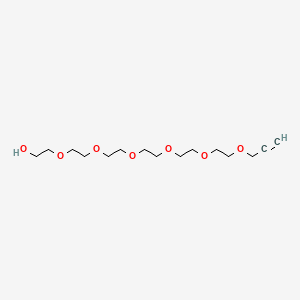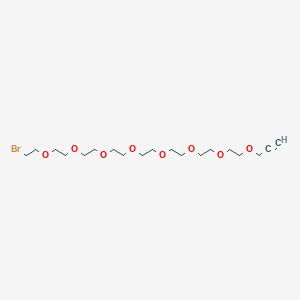
PU-20F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PU-20F is a Hsp90α- and Hsp90ß-selective inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of PU Nanohybrids
A study by Jang et al. (2011) highlights the synthesis and characterization of UV-curable polyurethane acrylate (PU) nanohybrids. These nanohybrids, created by solution blending with different loading levels of cloisite 20B (C-20B), exhibit enhanced thermal, mechanical, and anti-water absorption properties due to the nanometer-sized dispersion of layered silicate in the polymer matrix. This development opens up avenues for using PU in advanced material applications where enhanced properties are crucial (Jang et al., 2011).
U-Pu-Zr Alloys Research
Janney et al. (2019) critically reviewed the properties of U-Pu-Zr alloys, particularly focusing on the U-20Pu-10Zr (weight percent) alloy. These alloys are significant in nuclear fuel technology, and understanding their properties is key to advancing nuclear fuel design and modeling. However, it's important to note that this application is more specific to nuclear technology rather than PU-20F directly (Janney et al., 2019).
Lightweight Polyurethane Composites
Rácz et al. (2009) explored the production and characterization of lightweight polyurethane composites reinforced with pine wood flour. These composites, which have potential applications in car interior panels, construction, and acoustic insulation, demonstrate improved strength and modulus with filler concentration. This research suggests the potential of PU in creating environmentally friendly and efficient building materials (Rácz et al., 2009).
Novel Biodegradable Polyurethanes
Li et al. (2018) synthesized novel biodegradable long-segment fluorine-containing polyurethane using various components. This study is pivotal in understanding how modifications in polyurethane synthesis can lead to materials with specific desirable properties, such as biodegradability, which is increasingly important in sustainable material science (Li et al., 2018).
Polysulfone Ultrafiltration Membrane Enhancement
Arthanareeswaran et al. (2011) investigated the effect of blending polyurethane with polysulfone to enhance the permeability and selectivity of ultrafiltration membranes. This research is significant for water treatment and purification technologies, demonstrating how polyurethane can contribute to more efficient filtration systems (Arthanareeswaran et al., 2011).
Public Understanding of Science (PUS)
Although not directly related to PU-20F, there is research, such as by Pearson (2001), that discusses the participation of scientists in public understanding of science activities. This research is important for science communication but does not specifically pertain to PU-20F (Pearson, 2001).
Eigenschaften
CAS-Nummer |
422508-29-0 |
|---|---|
Produktname |
PU-20F |
Molekularformel |
C20H24FN5O4 |
Molekulargewicht |
417.44 |
IUPAC-Name |
2-Fluoro-9-((tetrahydrofuran-2-yl)methyl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine |
InChI |
InChI=1S/C20H24FN5O4/c1-27-13-7-11(8-14(28-2)17(13)29-3)9-15-23-16-18(22)24-20(21)25-19(16)26(15)10-12-5-4-6-30-12/h7-8,12H,4-6,9-10H2,1-3H3,(H2,22,24,25) |
InChI-Schlüssel |
DCCFJBTUMBSRGR-UHFFFAOYSA-N |
SMILES |
NC1=C2N=C(CC3=CC(OC)=C(OC)C(OC)=C3)N(CC4OCCC4)C2=NC(F)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PU-20F; PU 20F; PU20F; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



